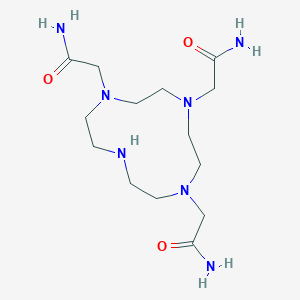

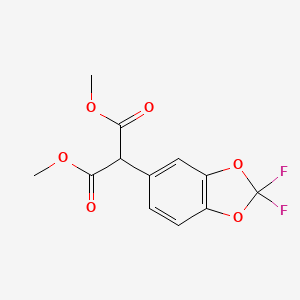

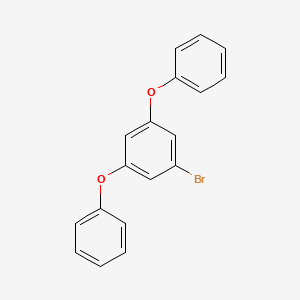

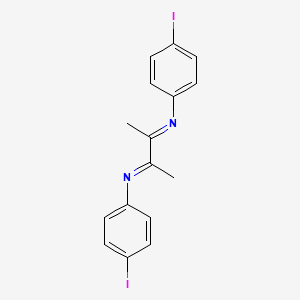

![molecular formula C6H8ClN3O2 B6360342 2-Chloromethyl-4,6-dimethoxy-[1,3,5]triazine CAS No. 30863-39-9](/img/structure/B6360342.png)

2-Chloromethyl-4,6-dimethoxy-[1,3,5]triazine

Übersicht

Beschreibung

2-Chloro-4,6-dimethoxy-1,3,5-triazine is a stable, yet highly reactive, peptide coupling agent . It is reported as useful coupling reagent for the purification of peptides . Catalytic amide-forming reactions of 2-chloro-4,6-dimethoxy-1,3,5-triazine have been reported .

Synthesis Analysis

2-Chloro-4,6-dimethoxy-1,3,5-triazine is prepared by reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) . It was first reported in 1999 . CDMT spontaneously reacts with NMM to form the quaternary ammonium chloride salt of DMTMM .Molecular Structure Analysis

The molecular structure of 2-Chloro-4,6-dimethoxy-1,3,5-triazine is represented by the empirical formula C5H6ClN3O2 . It has a molecular weight of 175.57 .Chemical Reactions Analysis

2-Chloro-4,6-dimethoxy-1,3,5-triazine may be used in the following studies: The specific labeling of streptavidin by the modular method for affinity labeling (MoAL) . The preparation of bis(4,6-dimethoxy-1,3,5-triazin-2-yl) ether, via reaction with 2-hydroxy-4,6-dimethoxy-1,3,5-triazine .Physical and Chemical Properties Analysis

2-Chloro-4,6-dimethoxy-1,3,5-triazine is a solid substance . It has a melting point of 71-74 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Organometallic Alkylation

2-Chloro-4,6-dimethoxy-1,3,5-triazine has been investigated in Pd- or Ni-catalyzed cross-coupling processes with various organometallic reagents. This results in the formation of new C–C bonds on the heteroaromatic ring, producing 2-alkyl-4,6-dimethoxy-1,3,5-triazines in moderate to very good yields (Samaritani et al., 2005).

Synthesis of 2-Oxazolines

It's utilized for the direct synthesis of 2-oxazolines from carboxylic acids. 2-Acyloxy-4,6-dimethoxy-1,3,5-triazines obtained from carboxylic acids and 2-chloro-4,6-dimethoxy-1,3,5-triazine are treated with 2-amino-2-methyl-1-propanol to afford 2-oxazolines at room temperature (Bandgar & Pandit, 2003).

Pd-mediated Alkynylation

In the presence of a catalytic amount of (Ph3P)4Pd, 2-chloro-4,6-dimethoxy-1,3,5-triazine reacts with alk-1-ynes to give 2-(alk-1′-ynyl)-derivatives in satisfactory yields (Menicagli et al., 1999).

Solid-Phase Synthesis Method

A practical method for synthesizing 4,6-dimethoxy-1,3,5-triazin-2(1H)-one has been developed using 2-chloro-4,6-dimethoxy-1,3,5-triazine and acetic acid with dimethylamine-functionalized silica gel (Hioki et al., 2009).

Conversion of Carboxy Group

This compound is used to convert carboxylic acids to 4,6-dimethoxy-1,3,5-triazines, applicable in the preparation of potential antifungal products (Oudir et al., 2006).

Wirkmechanismus

Target of Action

The primary target of 2-Chloromethyl-4,6-dimethoxy-[1,3,5]triazine is the peptide bond formation in proteins . It acts as a peptide coupling agent, facilitating the formation of peptide bonds in the synthesis of peptides .

Mode of Action

This compound interacts with its targets by acting as a highly reactive coupling reagent . It forms an active ester with the carboxylic acid group of one amino acid, which then undergoes a nucleophilic attack by the amine group of another amino acid, leading to the formation of a peptide bond .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis . By facilitating the formation of peptide bonds, it aids in the assembly of amino acids into peptides and proteins, which are essential components of all living organisms and participate in virtually all cellular processes .

Result of Action

The result of the action of this compound is the formation of peptide bonds, leading to the synthesis of peptides . This is a fundamental process in biology, as peptides and proteins perform a vast array of functions within organisms, including catalyzing metabolic reactions, DNA replication, responding to stimuli, and transporting molecules from one location to another.

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH . It is stable under normal conditions but highly reactive, suggesting that it would be sensitive to conditions that could cause it to decompose or react . Its reactivity may also be influenced by the presence of other reactive substances in the environment .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

2-Chloromethyl-4,6-dimethoxy-[1,3,5]triazine is involved in catalytic amide-forming reactions . It interacts with various biomolecules, including enzymes and proteins, to facilitate these reactions. For instance, it is used in the synthesis of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride through coupling with N-methylmorpholine in tetrahydrofuran .

Molecular Mechanism

The molecular mechanism of action of this compound involves the formation of active esters, which are highly reactive and can undergo nucleophilic attack by amines . This leads to the formation of amides, a process that is similar to other common amide coupling reactions involving activated carboxylic acids .

Metabolic Pathways

It is known to interact with various enzymes and cofactors during its role as a peptide coupling agent .

Eigenschaften

IUPAC Name |

2-(chloromethyl)-4,6-dimethoxy-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O2/c1-11-5-8-4(3-7)9-6(10-5)12-2/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGRBGPVNGTEQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CCl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.